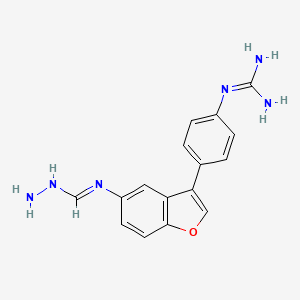
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- is an organic compound with the molecular formula C10H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- typically involves the use of starting materials such as benzyl alcohol and propanal. One common synthetic route includes the following steps:
Protection of the hydroxyl group: Benzyl alcohol is reacted with a protecting group to form benzyl ether.
Aldol reaction: The protected benzyl alcohol undergoes an aldol reaction with propanal in the presence of a base, such as sodium hydroxide, to form the desired product.
Deprotection: The protecting group is removed to yield Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(phenylmethoxy)propanal.
Reduction: Formation of 3-hydroxy-2-(phenylmethoxy)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and undergo nucleophilic addition reactions, influencing various biochemical processes. The phenylmethoxy group can interact with hydrophobic regions of proteins and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Propanal, 3-hydroxy-2-(hydroxymethyl)-: Similar structure but with a hydroxymethyl group instead of a phenylmethoxy group.
Propanal, 3-hydroxy-2-(methoxy)-: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Propanal, 3-hydroxy-2-(ethoxy)-: Similar structure but with an ethoxy group instead of a phenylmethoxy group.
Uniqueness
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and potential applications. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with specific biological activities.
Propiedades
Número CAS |
76227-09-3 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(2R)-3-hydroxy-2-phenylmethoxypropanal |
InChI |
InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m0/s1 |
Clave InChI |
JDNBRBUDLGGLQH-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@H](CO)C=O |
SMILES canónico |
C1=CC=C(C=C1)COC(CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)

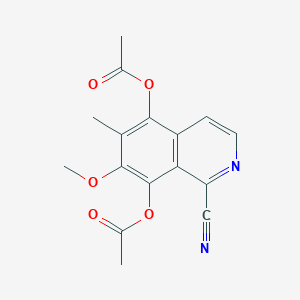
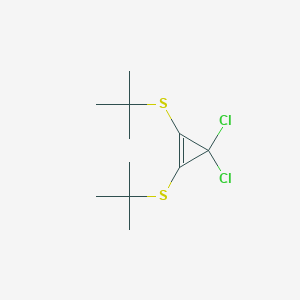
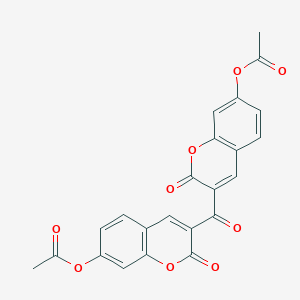

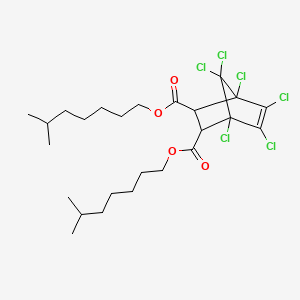
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)

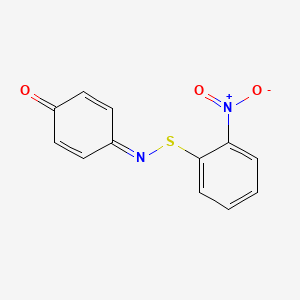
![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
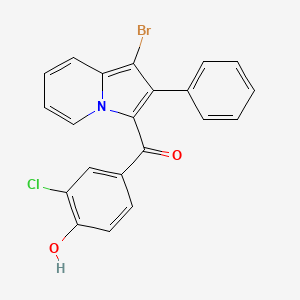
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
